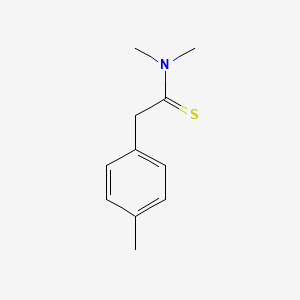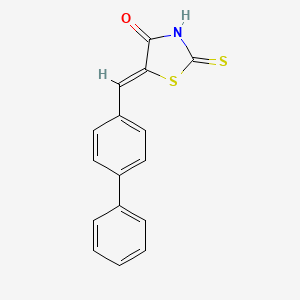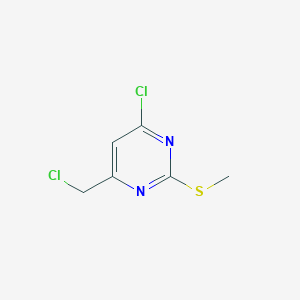
4-Chloro-6-(chloromethyl)-2-(methylsulfanyl)pyrimidine
Descripción general
Descripción
4-Chloro-6-(chloromethyl)-2-(methylsulfanyl)pyrimidine is a heterocyclic organic compound with the molecular formula C6H6Cl2N2S. It is a derivative of pyrimidine, a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of chloro, chloromethyl, and methylsulfanyl substituents at positions 4, 6, and 2, respectively. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Métodos De Preparación
The synthesis of 4-Chloro-6-(chloromethyl)-2-(methylsulfanyl)pyrimidine can be achieved through several methods. One common synthetic route involves the chloromethylation of 1,3-dichloro-5-bromopyrimidine using chloromethyl methyl ether, followed by further chlorination with thionyl chloride . The reaction conditions typically involve the use of organic solvents such as ethanol, xylene, and formic acid. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
4-Chloro-6-(chloromethyl)-2-(methylsulfanyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro and chloromethyl groups can be substituted by nucleophiles such as amines, thiols, and alcohols under appropriate conditions.
Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions to remove the chloro groups, typically using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-Chloro-6-(chloromethyl)-2-(methylsulfanyl)pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.
Medicine: It serves as an intermediate in the synthesis of various drugs, including antiviral and anticancer agents.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-6-(chloromethyl)-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets and pathways. The chloro and chloromethyl groups can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of biological processes. The methylsulfanyl group can undergo oxidation or reduction, further modulating the compound’s activity and interactions.
Comparación Con Compuestos Similares
4-Chloro-6-(chloromethyl)-2-(methylsulfanyl)pyrimidine can be compared with other similar compounds, such as:
4-Chloro-6-methylpyrimidine: Lacks the chloromethyl and methylsulfanyl groups, resulting in different reactivity and applications.
4-Chloro-6-methylaminopyrimidine: Contains a methylamino group instead of the chloromethyl and methylsulfanyl groups, leading to different biological activities and uses.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity, making it valuable in various scientific and industrial applications.
Propiedades
IUPAC Name |
4-chloro-6-(chloromethyl)-2-methylsulfanylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2S/c1-11-6-9-4(3-7)2-5(8)10-6/h2H,3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHUCGUSRVUUSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)Cl)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(dimethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2766387.png)
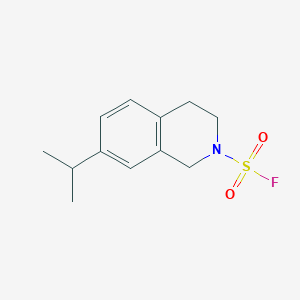
![N-(2,5-dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2766390.png)
![N-(4-chlorophenyl)-2-{[2-(3-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfonyl}acetamide](/img/structure/B2766391.png)
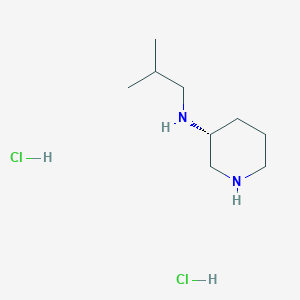
![1-[2-bromo-4-(trifluoromethoxy)phenyl]-1H-pyrrole](/img/structure/B2766395.png)
![4-ethoxy-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide](/img/structure/B2766398.png)
![2-Iodobenzo[e]pyrido[1,2-a][1,3]diazepin-6(11H)-imine hydrochloride](/img/structure/B2766401.png)
![3-{[5-(ethylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one](/img/structure/B2766403.png)
![2-(2-chlorophenyl)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2766406.png)


